molecular formula C12H24N2O2 B14782748 Tert-butyl 2-amino-3-piperidin-2-ylpropanoate

Tert-butyl 2-amino-3-piperidin-2-ylpropanoate

Cat. No.: B14782748
M. Wt: 228.33 g/mol
InChI Key: SBGGYLSKSFJIQO-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-3-piperidin-2-ylpropanoate is a chemical compound that features a tert-butyl ester group, an amino group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-3-piperidin-2-ylpropanoate typically involves the reaction of tert-butyl 2-bromo-3-piperidin-2-ylpropanoate with an amine source under suitable conditions. The reaction is generally carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-3-piperidin-2-ylpropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Tert-butyl 2-amino-3-piperidin-2-ylpropanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-piperidin-2-ylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-amino-3-piperidin-2-ylpropanoate: Unique due to its combination of a tert-butyl ester group, an amino group, and a piperidine ring.

    Tert-butyl 2-amino-3-piperidin-2-ylbutanoate: Similar structure but with an additional carbon in the backbone.

    Tert-butyl 2-amino-3-piperidin-2-ylacetate: Similar structure but with a shorter carbon chain.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl 2-amino-3-piperidin-2-ylpropanoate

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)10(13)8-9-6-4-5-7-14-9/h9-10,14H,4-8,13H2,1-3H3

InChI Key

SBGGYLSKSFJIQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1CCCCN1)N

Origin of Product

United States

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